REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH2:5].C1(C)C=CC=CC=1.[OH-].[Na+].Cl[C:18]([O:20][CH2:21][CH3:22])=[O:19]>O>[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][NH:5][C:18](=[O:19])[O:20][CH2:21][CH3:22] |f:2.3|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
310 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
59.1 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
155 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two-liter, three-necked round bottom flask was fitted with a 125-mL addition funnel
|
Type
|
CUSTOM
|
Details
|
stayed near 10° C
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was then separated, saturated with solid sodium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×50 mL of toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |